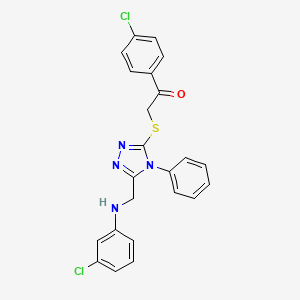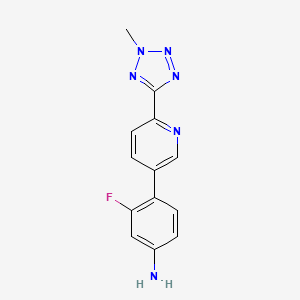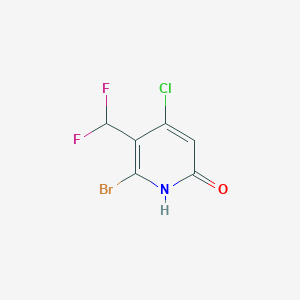
3-(4-Chlorobutyl)-1H-indole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobutyl)-1H-indole-7-carbonitrile is an organic compound with the molecular formula C13H13ClN2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Chlorobutyl)-1H-indole-7-carbonitrile typically involves the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction. This method is advantageous due to the availability of cheap and easily-obtained raw materials, simple preparation methods, and high product yield and purity .
Industrial Production Methods
For industrial production, the process involves Friedel-Crafts acylation of 4-chlorobutyryl chloride under the catalysis of different Lewis acids to prepare 3-(4-chlorobutyryl)-5-cyanoindole, followed by reduction of the ketocarbonyl group using various reducing agents .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorobutyl)-1H-indole-7-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Applications De Recherche Scientifique
3-(4-Chlorobutyl)-1H-indole-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a reactant in the preparation of various indole derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorobutyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor to compounds that modulate serotonin receptors and inhibit serotonin reuptake, thereby exerting antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
- 3-(4-Chlorobutyl)-1H-indole-6-carbonitrile
- 3-(4-Chlorobutyl)-1H-indole-8-carbonitrile
Uniqueness
3-(4-Chlorobutyl)-1H-indole-7-carbonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for the synthesis of specialized compounds with targeted applications .
Propriétés
Formule moléculaire |
C13H13ClN2 |
|---|---|
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
3-(4-chlorobutyl)-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C13H13ClN2/c14-7-2-1-4-11-9-16-13-10(8-15)5-3-6-12(11)13/h3,5-6,9,16H,1-2,4,7H2 |
Clé InChI |
OIVKYZAZBORJGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=CN2)CCCCCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)






![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)


![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)

![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)
